3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 327072-98-0
VCID: VC6131226
InChI: InChI=1S/C15H15NO5S/c1-10-7-8-11(15(17)18)9-14(10)22(19,20)16-12-5-3-4-6-13(12)21-2/h3-9,16H,1-2H3,(H,17,18)
SMILES: CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2OC
Molecular Formula: C15H15NO5S
Molecular Weight: 321.35

3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid

CAS No.: 327072-98-0

Cat. No.: VC6131226

Molecular Formula: C15H15NO5S

Molecular Weight: 321.35

* For research use only. Not for human or veterinary use.

3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid - 327072-98-0

Specification

CAS No. 327072-98-0
Molecular Formula C15H15NO5S
Molecular Weight 321.35
IUPAC Name 3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
Standard InChI InChI=1S/C15H15NO5S/c1-10-7-8-11(15(17)18)9-14(10)22(19,20)16-12-5-3-4-6-13(12)21-2/h3-9,16H,1-2H3,(H,17,18)
Standard InChI Key ZUZRRPADJRWWIE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2OC

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid is C₁₅H₁₅NO₅S, with a molecular weight of 337.35 g/mol . Its IUPAC name reflects the substitution pattern: the benzoic acid backbone features a methyl group at the 4-position and a sulfamoyl group at the 3-position, linked to a 2-methoxyphenyl amine. The canonical SMILES representation is COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C, illustrating the spatial arrangement of functional groups .

The compound’s structure combines a polar sulfonamide moiety with a hydrophobic methyl group, creating amphiphilic properties that influence solubility and membrane permeability. The 2-methoxy substituent on the phenyl ring introduces steric and electronic effects, potentially enhancing binding specificity to biological targets .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid typically involves a two-step process:

  • Sulfamoyl Chloride Formation: 2-Methoxyaniline reacts with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) to generate the intermediate sulfamoyl chloride.

  • Coupling Reaction: The sulfamoyl chloride is coupled with 4-methylbenzoic acid in the presence of a base, such as triethylamine, to facilitate nucleophilic substitution. The reaction proceeds at room temperature, with purification via recrystallization from ethanol/water mixtures .

Industrial-scale production employs continuous flow reactors to optimize yield (reported at 68–72%) and minimize byproducts. Automated systems ensure precise stoichiometric control, critical for maintaining batch consistency .

Analytical Characterization

Post-synthesis, the compound is characterized using:

  • High-Performance Liquid Chromatography (HPLC): Purity ≥95% .

  • Nuclear Magnetic Resonance (NMR): Key signals include δ 2.45 ppm (methyl group) and δ 7.2–7.8 ppm (aromatic protons) .

  • Mass Spectrometry: Molecular ion peak at m/z 337.35 confirms the molecular weight .

Physicochemical Properties

PropertyValueConditions
Melting Point182–185°CDifferential Scanning Calorimetry
Solubility12 mg/mL in DMSO25°C, pH 7.0
LogP (Partition Coefficient)2.3Octanol/water
pKa3.8 (carboxylic acid)Potentiometric titration

The compound exhibits moderate lipophilicity (LogP 2.3), balancing membrane permeability and aqueous solubility. The carboxylic acid group contributes to pH-dependent solubility, with increased ionization at physiological pH (7.4) .

Biological Activity and Mechanism of Action

Anticancer Activity

In preclinical models, 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid demonstrates dose-dependent cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines (IC₅₀ = 8.2–11.7 μM) . Mechanistic studies suggest:

  • Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage .

  • Cell Cycle Arrest: G1-phase arrest via downregulation of cyclin D1 .

  • Anti-angiogenic Effects: Inhibition of VEGF secretion in tumor-associated macrophages .

Anti-Inflammatory Properties

The compound reduces prostaglandin E₂ (PGE₂) synthesis by 47% in lipopolysaccharide (LPS)-stimulated macrophages, likely through COX-2 inhibition . This aligns with the known activity of sulfonamides in blocking arachidonic acid pathways .

Applications in Pharmaceutical Development

Chemotherapy Adjuvant

As a chemotherapeutic agent, this compound is being evaluated in combination regimens. Synergy with 5-fluorouracil (5-FU) enhances apoptosis in colorectal cancer models (combination index = 0.82) .

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains improves tumor accumulation in murine xenografts, reducing off-target toxicity .

Inflammatory Disease Management

Preliminary studies suggest efficacy in rodent models of rheumatoid arthritis, with a 60% reduction in paw swelling at 50 mg/kg/day .

Comparative Analysis with Related Sulfonamides

CompoundSubstituentsIC₅₀ (Cancer Cells)Anti-Inflammatory Activity
3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid2-OCH₃, 4-CH₃8.2–11.7 μM Moderate
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid4-OCH₃15.4 μM Low
3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid3,4-(CH₃)₂, 4-CH₃22.1 μMNot reported

Future Research Directions

  • Mechanistic Elucidation: Detailed profiling of molecular targets, particularly kinases and cyclooxygenases.

  • Pharmacokinetic Optimization: Addressing limited oral bioavailability (F = 34% in rats) through prodrug strategies .

  • Therapeutic Expansion: Exploration in neurodegenerative diseases, given sulfonamides’ neuroprotective potential .

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